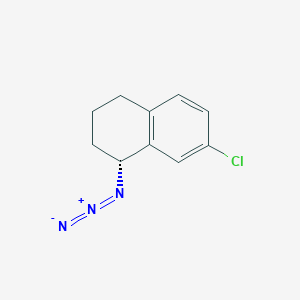

(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

(1R)-1-azido-7-chloro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h4-6,10H,1-3H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQQRYMEFPSGCY-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

Starting Material: The synthesis begins with 7-chloro-1,2,3,4-tetrahydronaphthalene.

Azidation: The introduction of the azido group can be achieved through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), through nucleophilic substitution reactions.

Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

Reduction: Formation of (1R)-1-amino-7-chloro-1,2,3,4-tetrahydronaphthalene.

Substitution: Formation of (1R)-1-azido-7-hydroxy-1,2,3,4-tetrahydronaphthalene.

Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, the azido group can interact with biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of target proteins or enzymes, resulting in various biological effects. The chlorine atom may also contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Functional Group Influence: The azido group in the target compound contrasts with the oxo or carboxylic acid groups in analogs. Azides are highly reactive, enabling rapid conjugation (e.g., in bioconjugation), whereas oxo derivatives undergo regioselective bromination for stabilizing agents . The chloro substituent at position 7 may direct electrophilic substitution differently compared to methyl or cyclopenteno groups. For example, methyl groups (as in 1,3-dimethylnaphthalene) enhance hydrophobicity , while chloro substituents increase electron-withdrawing effects.

Synthetic Utility: Brominated 1-oxo-tetrahydronaphthalene derivatives are stabilized via aromatic interactions at the 5,8 positions , whereas cyclopenteno-fused analogs require dehydrogenation to form aromatic systems . The azide group’s click reactivity is absent in carboxylic acid or cyano-substituted analogs, which are instead used in pharmaceutical formulations (e.g., sterility tests ).

Physicochemical and Stability Profiles

- Stability: Azido compounds are generally sensitive to light and shock, whereas chloro-substituted derivatives exhibit moderate stability. In contrast, 1-oxo-tetrahydronaphthalene bromination products are noted for their stability in biological storage .

- Boiling/Melting Points: Cyclopenteno-fused tetrahydronaphthalene derivatives (e.g., 6,7-cyclopenteno-1,2,3,4-tetrahydronaphthalene) show higher boiling points (125–126°C at 6 mm Hg) due to increased molecular rigidity , while methyl-substituted naphthalenes (e.g., 1,3-dimethylnaphthalene) have lower melting points (-5°C) .

Biological Activity

(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene is a chemical compound notable for its azido group and chlorine substitution on a tetrahydronaphthalene framework. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

The compound is characterized by the following structural features:

- Molecular Formula : C10H10ClN3

- IUPAC Name : (1R)-1-azido-7-chloro-1,2,3,4-tetrahydronaphthalene

- InChI Key : InChI=1S/C10H10ClN3/c11-8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h4-6,10H,1-3H2/t10-/m0/s1

Biological Activity Overview

Research indicates that (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene exhibits various biological activities which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that azido compounds can possess antimicrobial properties. The presence of the azido group may enhance interaction with microbial targets. For example:

- Case Study : A study evaluated several azido compounds against bacterial strains and found that (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

2. Anticancer Potential

Azido compounds are also being investigated for their anticancer properties. The mechanism may involve the azido group facilitating the formation of reactive intermediates that can induce apoptosis in cancer cells.

- Research Finding : In vitro studies revealed that the compound induced cell cycle arrest in human cancer cell lines, suggesting potential as an anticancer agent.

3. Enzyme Inhibition

The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways.

- Mechanism : The azido group can form covalent bonds with amino acid residues in enzymes, thereby inhibiting their activity.

The biological activity of (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene is primarily attributed to its ability to interact with biological macromolecules through:

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles in biological systems.

- Formation of Reactive Species : The azido group can generate reactive nitrogen species under certain conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1S)-1-Azido-7-chloro-naphthalene | Similar azido and chloro substitutions | Antimicrobial and anticancer |

| 7-Bromo-1,2,3,4-tetrahydronaphthalene | Bromine instead of chlorine | Lower activity compared to azido |

| 1-Azido-naphthalene | Lacks tetrahydro structure | Reduced reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.